[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine
Overview
Description
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is a chemical compound with the molecular formula C12H12ClN3 It consists of a 3-chloropyridin-4-yl group and a pyridin-4-yl group, both attached to a central amine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as collagen prolyl-4-hydroxylase .
Mode of Action
It’s known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .
Biochemical Pathways
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
Result of Action
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen biosynthesis .
Action Environment
It’s known that the intercalated molecules were placed between so3h groups of the host layers .
Biochemical Analysis
Biochemical Properties
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to form hydrogen bonds with amine and amide groups, which can influence its binding affinity and specificity . The interactions between this compound and biomolecules such as collagen prolyl-4-hydroxylase suggest that it may act as an inhibitor, affecting the enzyme’s activity and subsequent biochemical pathways . These interactions are crucial for understanding the compound’s role in modulating biochemical reactions and its potential therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like collagen prolyl-4-hydroxylase can lead to alterations in collagen synthesis and deposition, impacting cell structure and function . Additionally, this compound may affect cell signaling pathways by modulating the activity of key proteins involved in signal transduction, thereby influencing gene expression and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can interact with enzymes and proteins at their active sites, potentially inhibiting or activating their functions . For example, the inhibition of collagen prolyl-4-hydroxylase by this compound can result in decreased hydroxylation of proline residues in collagen, affecting the stability and function of collagen fibers . These molecular interactions are essential for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with enzymes like collagen prolyl-4-hydroxylase suggest that it may influence metabolic flux and metabolite levels in biochemical pathways . Additionally, this compound may undergo biotransformation, resulting in the formation of metabolites that can further modulate its biological activity and effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can be transported across cell membranes and distributed to specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for determining its localization and accumulation within cells and tissues, which can impact its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in key biochemical pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine typically involves the reaction of 3-chloropyridine-4-carbaldehyde with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting intermediate is then treated with ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.
Substitution: The chlorine atom in the 3-chloropyridin-4-yl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried
Properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWNJCSGURMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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